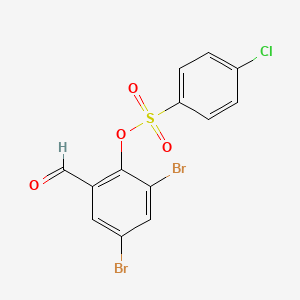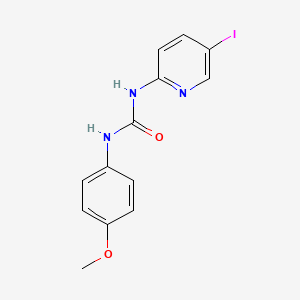![molecular formula C23H19Cl2NO2 B2398263 5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 850906-49-9](/img/structure/B2398263.png)
5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a dihydroisoquinolinone core substituted with two 4-chlorobenzyl groups, making it a unique structure for studying its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and 3,4-dihydroisoquinolin-1(2H)-one.
Reaction Conditions: The reaction between 4-chlorobenzyl chloride and 3,4-dihydroisoquinolin-1(2H)-one is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Intermediate Formation: The intermediate product, 2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one, is then reacted with 4-chlorobenzyl alcohol under similar conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or other cellular processes.
類似化合物との比較
Similar Compounds
- 2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one
- 4-(benzyloxy)-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide
Uniqueness
5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to its specific substitution pattern and the presence of both 4-chlorobenzyl and dihydroisoquinolinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO2/c24-18-8-4-16(5-9-18)14-26-13-12-20-21(23(26)27)2-1-3-22(20)28-15-17-6-10-19(25)11-7-17/h1-11H,12-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYIQFRXEKXHSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-methyl-5-(2-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2398183.png)
![2,6-difluoro-N-[(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2398184.png)


![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2398188.png)
![4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2398191.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398193.png)
![1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate](/img/structure/B2398194.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2398196.png)

![N-(1-Cyanocyclohexyl)-2-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2398198.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2398199.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2398203.png)
